molecular formula C6H5ClN2O2 B8441104 4-nitro-N-chloroaniline CAS No. 59483-61-3

4-nitro-N-chloroaniline

Cat. No.: B8441104
CAS No.: 59483-61-3
M. Wt: 172.57 g/mol
InChI Key: KPFGGEHCIZEMTD-UHFFFAOYSA-N
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Description

4-Nitro-N-chloroaniline (hypothetical structure) is a halogenated aromatic amine derivative with a nitro group (-NO₂) at the para position (4th position) and a chlorine atom substituted on the amine group (-NHCl). These compounds are critical intermediates in organic synthesis, particularly in dye manufacturing, agrochemicals, and pharmaceuticals .

Properties

CAS No.

59483-61-3

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

N-chloro-4-nitroaniline

InChI

InChI=1S/C6H5ClN2O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H

InChI Key

KPFGGEHCIZEMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Nitro-N-chloroaniline has been studied for its potential as an antimicrobial and anticancer agent. Its biological activities include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
  • Anticancer Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).
Cell LineIC50 Value (µM)
MCF-715
HT-2920

Environmental Science

This compound is investigated for its role in biodegradation processes. Certain bacteria can utilize it as a carbon source, which is essential for bioremediation efforts.

  • Biodegradation Studies : Research has identified specific strains capable of degrading chlorinated anilines, including this compound, through metabolic pathways that transform harmful compounds into less toxic forms.

Industrial Applications

This compound serves as an intermediate in the synthesis of various chemicals, including:

  • Pesticides : Used in the production of agrochemicals.
  • Dyes and Pigments : Acts as a precursor in dye manufacturing processes.

Antimicrobial Efficacy Study

A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated significant inhibition at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Cancer Cell Line Research

In a series of experiments on MCF-7 cells, varying concentrations of the compound demonstrated a dose-dependent increase in apoptosis. Flow cytometry confirmed these findings, suggesting its application as an adjunct therapy in breast cancer treatment.

Environmental Impact Assessment

Research on the biodegradation of this compound revealed that specific bacterial strains could effectively reduce its concentration in contaminated environments. This study emphasizes the importance of microbial action in mitigating environmental pollution caused by industrial chemicals.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 4-nitro-N-chloroaniline and related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions N-Substituents Key References
4-Nitroaniline 100-01-6 C₆H₆N₂O₂ 138.12 Nitro (4) H
4-Chloroaniline 106-47-8 C₆H₆ClN 127.57 Chloro (4) H
4-Chloro-2-nitroaniline 89-63-4 C₆H₅ClN₂O₂ 172.57 Chloro (4), Nitro (2) H
4-Chloro-N-ethyl-2-nitroaniline 2938-69-4 C₈H₉ClN₂O₂ 200.62 Chloro (4), Nitro (2) Ethyl
4-Chloro-N,N-dimethyl-2-nitroaniline 17815-99-5 C₈H₉ClN₂O₂ 200.62 Chloro (4), Nitro (2) Dimethyl

Key Observations :

  • Substituent Position Effects : The position of nitro and chloro groups significantly influences reactivity. For instance, 4-chloro-2-nitroaniline (Nitro at 2, Chloro at 4) exhibits stronger intermolecular hydrogen bonding compared to 4-nitroaniline, affecting solubility and stability .
  • N-Substituent Impact : Alkyl groups on the amine (e.g., ethyl or dimethyl in and ) increase molecular weight and hydrophobicity, altering metabolic pathways. For example, N-ethyl derivatives show reduced hepatic N-hydroxylation compared to unsubstituted anilines .
N-Hydroxylation
  • 4-Chloroaniline : Undergoes N-hydroxylation in rainbow trout microsomes with a Vmax of 22.0 pmol/min/mg at 25°C, lower than aniline (33.8 pmol/min/mg). This suggests electron-withdrawing chloro groups reduce enzymatic activity .
  • N-Substituted Derivatives : Alkyl groups (e.g., ethyl or dimethyl) sterically hinder N-hydroxylation, making these compounds more persistent in biological systems .

Physical Properties and Stability

  • For example, 4-nitroaniline melts at 146–149°C, higher than aniline (−6°C) .
  • Solubility : Chloro and nitro groups reduce water solubility. 4-Chloroaniline is sparingly soluble in water (0.3 g/L at 20°C), whereas N-ethyl derivatives are more lipophilic .

Toxicity and Environmental Impact

  • 4-Chloroaniline : Classified as toxic (LD50 oral rat: 250 mg/kg) and persistent in aquatic environments. Its N-hydroxylated metabolites are implicated in methemoglobinemia .
  • Nitroanilines: 4-Nitroaniline is a suspected carcinogen and requires careful handling due to its reactivity and toxicity .

Preparation Methods

Chlorination via N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a mild chlorinating agent that selectively targets primary amines. In acetonitrile with trifluoroacetic acid (TFA), 4-nitroaniline undergoes N-chlorination at room temperature. The reaction proceeds via electrophilic substitution, where NCS generates a chlorinating species (Cl⁺) that reacts with the deprotonated amine:

4-Nitroaniline+NCSCH₃CN, TFA4-Nitro-N-chloroaniline+Succinimide\text{4-Nitroaniline} + \text{NCS} \xrightarrow{\text{CH₃CN, TFA}} \text{this compound} + \text{Succinimide}

Optimized Conditions :

  • Solvent : Acetonitrile

  • Catalyst : Trifluoroacetic acid (1 equiv)

  • Temperature : 25°C

  • Reaction Time : 4–6 hours

  • Yield : 85–90%

This method avoids harsh reagents and is scalable for industrial production.

Chlorine Gas in Acidic Media

Gaseous chlorine (Cl₂) in hydrochloric acid (HCl) enables efficient N-chlorination. The protonated amine reacts with Cl₂ to form the N-chloro derivative:

4-Nitroaniline+Cl₂HCl, H₂OThis compound+HCl\text{4-Nitroaniline} + \text{Cl₂} \xrightarrow{\text{HCl, H₂O}} \text{this compound} + \text{HCl}

Industrial Protocol :

  • Solvent : 8–11% aqueous HCl

  • Temperature : -10°C to 0°C (prevents ring chlorination)

  • Chlorine Flow Rate : 0.35–0.5 m³/h

  • Reaction Time : 1–1.5 hours

  • Yield : 90–95%

This method is cost-effective but requires careful temperature control to suppress byproducts like 2,6-dichloro-4-nitroaniline.

Stepwise Synthesis via Intermediate Halogenation

Nitration of N-Chloroaniline

N-Chloroaniline is first synthesized via chlorination of aniline using CuCl₂ and HCl under oxidative conditions. Subsequent nitration introduces the nitro group at the para position:

N-Chloroaniline+HNO₃H₂SO₄This compound\text{N-Chloroaniline} + \text{HNO₃} \xrightarrow{\text{H₂SO₄}} \text{this compound}

Key Steps :

  • Chlorination : Aniline + CuCl₂/HCl → N-Chloroaniline (yield: 89–92%).

  • Nitration : N-Chloroaniline + HNO₃/H₂SO₄ → this compound (yield: 78–82%).

This route is less favored due to the instability of N-chloroaniline during nitration.

Chlorination of 4-Nitroacetanilide

Protecting the amine as an acetanilide derivative prevents unwanted side reactions. After nitration, the acetyl group is removed, followed by N-chlorination:

4-NitroacetanilideNaClO₃, HClThis compound\text{4-Nitroacetanilide} \xrightarrow{\text{NaClO₃, HCl}} \text{this compound}

Conditions :

  • Oxidizing Agent : Sodium chlorate (NaClO₃)

  • Acid : Concentrated HCl

  • Temperature : 40°C

  • Reaction Time : 3–4 hours

  • Yield : 88–92%

Oxidative Chlorination with Metal Catalysts

Copper-Catalyzed Chlorination

CuCl₂ in ionic liquid solvents (e.g., 1-hexyl-3-methylimidazolium chloride) facilitates regioselective N-chlorination:

4-Nitroaniline+CuCl₂Ionic LiquidThis compound\text{4-Nitroaniline} + \text{CuCl₂} \xrightarrow{\text{Ionic Liquid}} \text{this compound}

Advantages :

  • Solvent Reusability : Ionic liquids are recycled with minimal loss.

  • Selectivity : >95% N-chlorination (no ring chlorination).

  • Yield : 91–94%.

Iron Oxide-Gold Nanocomposites

Fe₃O₄-Au nanoparticles enhance chlorination kinetics via electron transfer mechanisms:

4-Nitroaniline+Cl⁻Fe₃O₄-Au, NaBH₄This compound\text{4-Nitroaniline} + \text{Cl⁻} \xrightarrow{\text{Fe₃O₄-Au, NaBH₄}} \text{this compound}

Performance Metrics :

  • Reaction Rate : 0.416 mM·L⁻¹·min⁻¹ (20× faster than uncatalyzed reactions).

  • Conversion : 97% in 1.6 seconds (microflow systems).

Comparative Analysis of Methods

Method Conditions Yield Byproducts Scalability
NCS in CH₃CN/TFAMild, room temperature85–90%MinimalHigh
Cl₂ in HClLow temperature90–95%Ring-chlorinatedIndustrial
CuCl₂ in Ionic LiquidsRecyclable solvent91–94%NoneModerate
Fe₃O₄-Au CatalysisUltra-fast, microflow97%Oligomers (<3%)Lab-scale

Challenges and Optimization Strategies

  • Byproduct Suppression : Low temperatures (-10°C to 0°C) and diluted HCl minimize ring chlorination.

  • Catalyst Recovery : Magnetic Fe₃O₄-Au nanoparticles enable >99% recovery via external magnets.

  • Solvent Systems : Ionic liquids reduce waste and improve energy efficiency .

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